Product packaging for CK2-IN-7(Cat. No.:)

CK2-IN-7

Cat. No.: B1192524
M. Wt: 375.24
InChI Key: BQIQIDNGQSNUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CK2-IN-7 is a small molecule inhibitor of casein kinase 2 (CK2), a serine/threonine kinase implicated in numerous cellular processes and disease states . CK2 is a constitutively active, pleiotropic kinase that contributes significantly to the human phosphoproteome by phosphorylating hundreds of substrates involved in critical signaling pathways such as PI3K/Akt, NF-κB, JAK/STAT, and Wnt/β-catenin . The enzyme functions as an anti-apoptotic and pro-growth factor, and its overexpression is a well-documented feature in a wide range of cancers, making it a promising therapeutic target . By inhibiting CK2, this compound allows researchers to probe the complex biological functions of this kinase. CK2 inhibition has been shown to have antiproliferative and proapoptotic effects in various cancer models, including acute myeloid leukemia (AML) . The value of this compound in a laboratory setting is its utility in investigating the mechanisms of tumorigenesis, cellular survival, and drug resistance. Furthermore, research into CK2 inhibition extends beyond oncology, with emerging roles in virology, neurology, and immunology . This compound serves as a vital tool for dissecting CK2-driven pathophysiology and for validating CK2 as a target for future therapeutic development. This product is intended For Research Use Only and is not approved for human consumption, diagnostic use, or any other clinical applications.

Properties

Molecular Formula

C16H11BrN2O2S

Molecular Weight

375.24

IUPAC Name

4-((4-(3-Bromophenyl)thiazol-2-yl)amino)benzoic acid

InChI

InChI=1S/C16H11BrN2O2S/c17-12-3-1-2-11(8-12)14-9-22-16(19-14)18-13-6-4-10(5-7-13)15(20)21/h1-9H,(H,18,19)(H,20,21)

InChI Key

BQIQIDNGQSNUJD-UHFFFAOYSA-N

SMILES

O=C(O)C1=CC=C(NC2=NC(C3=CC=CC(Br)=C3)=CS2)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CK2-IN-7;  CK2 IN7;  CK2IN7

Origin of Product

United States

Molecular Mechanisms of Ck2 in 7 Inhibition

Elucidation of Binding Interactions with Protein Kinase CK2 Subunits

While specific details for CK2-IN-7 are not available, CK2 inhibitors generally target the enzyme's active site, which is situated between the N-terminal and C-terminal domains of the catalytic subunits (CK2α and CK2α') rsc.orgmdpi.com. The ATP binding pocket of CK2 is notably small and narrow due to the presence of bulky amino acid residues, which contributes to the potential for higher specificity and selectivity of CK2 ATP-competitive inhibitors compared to other kinases nih.gov.

Characterization of ATP-Competitive Binding Site Interactions

Many CK2 inhibitors are ATP-competitive, meaning they compete with ATP for binding to the catalytic site of CK2 frontiersin.orgrsc.orgacs.org. This mechanism prevents the transfer of a phosphate (B84403) group from ATP to protein substrates, thereby inhibiting CK2's phosphorylating activity rsc.org. The ATP binding pocket of CK2 includes a hinge region, a phosphate binding region, and a hydrophobic area acs.org. Key amino acid substitutions within the ATP/GTP binding site, such as Val66 and Trp176 in the catalytic site, and Ile174 and Met163 in the hydrophobic region, contribute to the unique characteristics of the CK2α/α' cavity nih.gov.

Investigations of Allosteric Binding and Its Research Implications

Beyond ATP-competitive inhibition, allosteric inhibition represents an alternative strategy to achieve selective CK2 inhibition frontiersin.orgacs.organr.fr. Allosteric inhibitors bind to sites on the enzyme distinct from the ATP binding pocket, leading to conformational changes that impair catalytic activity frontiersin.orgacs.orgnih.gov. This approach can offer higher selectivity and specificity for the CK2 enzyme compared to ATP-competitive inhibitors, as allosteric sites tend to be less conserved across the kinome frontiersin.orgacs.organr.fr. For instance, certain 2-aminothiazole (B372263) derivatives have been identified as allosteric CK2 inhibitors, binding at the interface between the αC helix and the flexible glycine-rich loop and stabilizing an inactive conformation of CK2 nih.govresearchgate.net. The αD pocket, a cryptic allosteric site, has also been identified as a target for selective CK2 inhibition rsc.organr.fr.

Identification of Key Amino Acid Residues and Interaction Motifs

General ATP-competitive CK2 inhibitors often establish polar interactions with the hinge region (e.g., Val116, Asn118) and the positive electrostatic area near the conserved water W1 and Lys68 acs.orgnih.gov. Lys68 is crucial for catalytic activity, facilitating ATP phosphate binding mdpi.com. Other important residues include Glu81 (involved in water-mediated H-bonds) and Asp175 (part of the degenerated DFG motif), which can form hydrogen bonds or salt bridges with inhibitors acs.org. The hydrophobic nature and shape complementarity of inhibitors with the CK2 active site are also critical for potent binding acs.orgnih.gov.

Kinetic Analysis of this compound Inhibition in Enzymatic Assays

Detailed kinetic analysis, including specific IC50 and Ki values and the precise mode of inhibition (e.g., competitive, uncompetitive, non-competitive) for this compound, is not explicitly provided in the available search results. However, this compound is described as a "potent" inhibitor researchgate.net.

Determination of Inhibitory Potency (e.g., IC50, Ki values)

Inhibitory potency is typically quantified by IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. For other CK2 inhibitors, these values vary widely. For example, some potent CK2 inhibitors have IC50 values in the nanomolar range acs.orgresearchgate.netacs.orgtargetmol.comselleckchem.com.

Analysis of Inhibition Mode (e.g., competitive, uncompetitive, non-competitive)

The mode of inhibition describes how an inhibitor interacts with the enzyme and substrate. CK2 inhibitors can exhibit ATP-competitive, uncompetitive, or non-competitive inhibition oncotarget.com. For instance, some allosteric CK2 inhibitors have been shown to display a non-ATP-competitive mode of action nih.govresearchgate.net. Kinetic studies, such as Lineweaver-Burk plots, are used to determine these modes researchgate.netoncotarget.comresearchgate.net.

Structural Basis of this compound Activity

This compound functions as an ATP-competitive inhibitor, meaning it competes with adenosine (B11128) triphosphate (ATP) for binding to the active site of the CK2 catalytic subunit (CK2α) wikipedia.orgnih.gov. The ATP-binding pocket of CK2 is characterized by a hydrophobic region, a positively charged area, and a hinge region, which are crucial for inhibitor binding researchgate.net. The relatively smaller nucleotide pocket of CK2, compared to other related kinases, provides a unique opportunity for the development of highly selective ATP-competitive inhibitors like this compound tandfonline.com.

CK2 typically exists as a heterotetramer, comprising two catalytic subunits (CK2α and/or CK2α′) and two regulatory β subunits (CK2β) mdpi.comportlandpress.comresearchgate.netnih.gov. The catalytic activity resides within the α-subunits nih.gov. The detailed understanding of how this compound interacts with this enzyme has been significantly advanced by structural and computational studies.

X-ray Crystallography Studies of this compound/CK2 Co-Crystal Complexes

X-ray crystallography has been instrumental in elucidating the precise binding modes of inhibitors with the CK2α catalytic subunit researchgate.net. High-resolution crystal structures of CK2α in complex with inhibitors provide detailed insights into the active site and the specific interactions formed between the enzyme and the inhibitor nih.gov.

A notable achievement in this area is the determination of a 1.04-Å resolution co-crystal structure of the CK2α′Cys336Ser mutant in complex with this compound (CX-4945) mdpi.com. This atomic-resolution structure, along with other reported structural analyses of CX-4945 binding to human protein kinase CK2, has provided a clear picture of the molecular interactions mdpi.com. These studies confirm that this compound binds within the ATP-binding site, occupying the space typically reserved for ATP and preventing the enzyme's phosphorylation activity.

Computational Docking and Molecular Dynamics Simulations of this compound Interactions

Beyond static crystallographic data, computational methods such as molecular docking and molecular dynamics (MD) simulations offer dynamic insights into the binding process and stability of inhibitor-CK2 complexes nih.govresearchgate.netsemanticscholar.org.

Molecular Docking: Molecular docking studies predict the preferred orientation and conformation (binding pose) of this compound within the CK2 active site researchgate.netutdallas.edu. These studies have been extensively applied to this compound and its derivatives to understand their inhibitory mechanisms researchgate.net. For instance, molecular docking has been used to identify essential binding interactions for newly designed CK2 inhibitors, often preceding or complementing experimental validation tandfonline.com.

Molecular Dynamics Simulations: MD simulations provide a time-dependent view of the inhibitor-enzyme complex, revealing the stability of the binding and the dynamic changes in both the ligand and the protein researchgate.netnih.govnih.gov. Studies on this compound derivatives have utilized MD simulations to explore the dynamic binding processes, confirming the stability of the complexes predicted by docking researchgate.net.

Furthermore, computational techniques like Molecular Mechanics/Poisson Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are frequently employed in conjunction with MD simulations to estimate the binding free energies of inhibitors to CK2 researchgate.netplos.org. These calculations help quantify the strength of the inhibitor-enzyme interaction.

Key residues within the CK2 active site have been identified through computational studies as critical for this compound's binding. For example, lysine (B10760008) 68 (K68) is crucial for electrostatic interactions, while leucine (B10760876) 45 (L45), valine 53 (V53), valine 66 (V66), phenylalanine 113 (F113), methionine 163 (M163), and isoleucine 174 (I174) are significant for forming van der Waals interactions with the inhibitor researchgate.net. Other studies also highlight valine 116 (V116), aspartate 120 (D120), arginine 47 (R47), asparagine 118 (N118), isoleucine 66 (I66), and methionine 163 (M163) as essential for ligand binding itmedicalteam.pl.

An example of computational application is the use of induced fit docking (IFD) followed by 100 ns MD simulations to assess the binding interactions and stability of designed CK2 inhibitors, providing a robust framework for rational drug design tandfonline.com.

Cellular and Subcellular Research Effects of Ck2 in 7

Impact on CK2-Dependent Phosphorylation Cascades and Substrate Regulation

Inhibition of CK2 is expected to have widespread effects on cellular signaling due to the enzyme's extensive number of substrates, estimated to be in the hundreds. Research in this area would aim to map the specific changes in protein phosphorylation following treatment with a CK2 inhibitor.

Global Phosphoproteomic Profiling in Response to CK2-IN-7 Exposure

Global phosphoproteomics is a powerful technique used to identify and quantify changes in protein phosphorylation across the entire proteome of a cell or tissue in response to a specific perturbation. An investigation into this compound would involve treating preclinical cell models with the compound and subsequently analyzing the cellular phosphoproteome using techniques such as mass spectrometry. This would provide a comprehensive and unbiased view of the signaling pathways directly and indirectly affected by the inhibition of CK2 by this specific molecule. Such studies have been performed for other CK2 inhibitors, revealing significant alterations in the phosphorylation status of proteins involved in a multitude of cellular processes.

Modulation of Specific Downstream Signaling Pathways (e.g., PI3K/Akt/mTOR, NF-κB, Wnt/β-catenin, JAK/STAT, Ras/MEK/ERK)

CK2 is known to be a key regulator of several major signaling pathways that are often dysregulated in diseases like cancer. Research on a CK2 inhibitor would investigate its ability to modulate these pathways.

PI3K/Akt/mTOR Pathway: CK2 can directly phosphorylate key components of this pathway, including Akt itself, thereby promoting cell survival and proliferation. Studies with various CK2 inhibitors have demonstrated a reduction in Akt phosphorylation and downstream mTOR signaling. researchgate.netresearchgate.netnih.govnih.gov

NF-κB Pathway: CK2 is implicated in the constitutive activation of the NF-κB pathway, a critical regulator of inflammation and cell survival, by phosphorylating IκB and the p65 subunit of NF-κB. nih.govmdpi.comnih.govscienceopen.com Inhibition of CK2 has been shown to suppress this pro-survival pathway. nih.govscienceopen.com

Wnt/β-catenin Pathway: CK2 can phosphorylate multiple components of the Wnt signaling cascade, including β-catenin, and is generally considered a positive regulator of this pathway, which is crucial for development and is often aberrantly activated in cancer. nih.govnih.govfrontiersin.orgnih.govfrontiersin.org

JAK/STAT Pathway: CK2 has been shown to be essential for the activation of the JAK/STAT pathway in response to cytokine signaling. nih.govnih.gov Pharmacological inhibition of CK2 can suppress the phosphorylation and activation of STAT proteins. nih.govnih.govresearchgate.netoncotarget.com

Ras/MEK/ERK Pathway: The Ras/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation and differentiation. CK2 can influence this pathway at multiple levels, including by phosphorylating components of the signaling complex. nih.govnih.govaacrjournals.orgwikipedia.org

Regulation of Cell Proliferation, Viability, and Apoptosis in Preclinical Cell Models

A primary focus of research on CK2 inhibitors is their potential to control cancer cell growth by inhibiting proliferation and inducing programmed cell death (apoptosis).

Induction of Apoptotic Pathways (e.g., caspase activation, pro-apoptotic protein modulation)

Inhibition of the anti-apoptotic functions of CK2 is a key mechanism by which its inhibitors are thought to exert their therapeutic effects. Research would typically measure markers of apoptosis, such as the activation of caspases (the primary executioners of apoptosis), and changes in the expression or phosphorylation status of pro- and anti-apoptotic proteins from the Bcl-2 family. Studies on other CK2 inhibitors have demonstrated the induction of caspase-dependent apoptosis. nih.govbiologists.comnih.govresearchgate.netaacrjournals.orgrcsi.comnih.govresearchgate.net CK2 has been shown to phosphorylate and regulate proteins like Bid, preventing its cleavage and the initiation of the mitochondrial apoptotic pathway. biologists.comnih.gov

Effects on Cell Cycle Progression and Arrest at Specific Phases

CK2 plays a role in the regulation of the cell cycle. Its inhibition can lead to cell cycle arrest, preventing cancer cells from dividing. Experimental approaches to study this include flow cytometry analysis of the cell cycle distribution in preclinical models treated with the inhibitor. Research on other CK2 inhibitors has shown the ability to induce cell cycle arrest at various phases.

Influence on Autophagy and Other Regulated Cell Death Mechanisms in Research Models

Autophagy is a cellular process of self-digestion that can either promote cell survival or contribute to cell death, depending on the context. The relationship between CK2 and autophagy is complex. Some studies suggest that CK2 activity is required for the induction of autophagy. nih.govkoreascience.krresearchgate.netnih.govtandfonline.com Therefore, investigating the effect of a specific inhibitor like this compound on autophagic flux and its interplay with apoptosis would be a critical area of research to understand its full mechanism of action.

Investigations of Subcellular Localization and Functional Redistribution of this compound and its Targets

Protein kinase CK2 is a ubiquitously expressed enzyme found in nearly every subcellular compartment, including the nucleus, cytoplasm, Golgi complex, endoplasmic reticulum, and ribosomes. researchgate.net It has also been identified as an ecto-protein kinase on the outer surface of the plasma membrane. researchgate.net This widespread distribution reflects its pleiotropic role in phosphorylating over 300 substrates, thereby regulating a vast number of cellular processes. patsnap.com In malignant cells, a characteristically high nuclear-to-cytoplasmic ratio of CK2 has been consistently observed, with higher nuclear localization correlating with advanced pathological status. researchgate.net

The activity of a kinase is intimately linked to its location and proximity to its substrates. Consequently, chemical inhibitors that target CK2 can induce significant changes in the localization and function of both CK2 itself and its downstream targets. The inhibition of CK2's catalytic activity can prevent phosphorylation events that are critical for the nucleocytoplasmic shuttling of certain proteins.

A prime example of this is the regulation of the nascent polypeptide-associated complex alpha subunit (αNAC). In its phosphorylated state, αNAC is exported from the nucleus. Treatment of cells with CK2 inhibitors such as quercetin (B1663063) and DRB blocks this phosphorylation, leading to the nuclear accumulation of αNAC. nih.gov This inhibitor-induced redistribution mimics the effect of mutating the key serine/threonine phosphorylation sites within the αNAC protein, directly linking CK2 activity to the control of αNAC's subcellular location and, by extension, its transcriptional coactivating activity. nih.gov

Similarly, the phosphorylation of the Huntingtin (HTT) protein, which is implicated in Huntington's disease, affects its subcellular localization. nih.gov While HTT may not be a direct substrate, CK2 inhibitors have been shown to reduce the phosphorylation of key serine residues (Ser13 and Ser16), which is associated with a more cytoplasmic localization and increased cellular toxicity of the mutant form of the protein. nih.gov In some instances, inhibition can also alter the localization of the CK2 enzyme itself. For example, treatment with a specific chimeric peptide inhibitor was found to cause CK2 to relocalize to lysosomes. nih.gov These findings demonstrate that inhibiting CK2 can profoundly disrupt the spatial organization of cellular signaling by causing the functional redistribution of key regulatory proteins.

Table 1: Effects of CK2 Inhibition on Subcellular Localization
Protein TargetCK2 Inhibitor UsedObserved Effect on LocalizationFunctional ImplicationReference
αNAC (alpha-N-acetylglucosaminidase)Quercetin, DRBAccumulation in the nucleusInhibition of nuclear export, altering its transcriptional co-activating function nih.gov
HTT (Huntingtin)General CK2 inhibitorsReduced phosphorylation is associated with a more cytoplasmic localization of the mutant proteinAffects protein conformation and cellular toxicity in Huntington's disease models nih.gov
CK2 HoloenzymeCK2-MCP (chimeric peptide)Relocalization to lysosomesInduces degradation of CK2 subunits and other signaling proteins nih.gov

Modulation of Gene Expression and Protein Synthesis Research in Response to this compound

The inhibition of protein kinase CK2 by compounds such as this compound has a profound impact on gene expression and protein synthesis, owing to CK2's role as a master regulator of cellular signaling. patsnap.com CK2 influences gene expression at multiple levels: by directly phosphorylating transcription factors, by modulating the activity of major signaling pathways that control gene transcription, and by regulating the expression of non-coding RNAs like microRNAs (miRNAs).

CK2 phosphorylates a multitude of transcription factors, thereby controlling their stability, DNA-binding affinity, and transcriptional activity. Key examples include the tumor suppressor p53 and the oncoprotein c-Myc. mdpi.com Inhibition of CK2 can lead to the stabilization and activation of p53, resulting in increased mRNA levels and expression of p53 target genes involved in cell cycle arrest and apoptosis, such as p21, Noxa, and GADD45b. researchgate.net CK2 also potentiates the pro-survival NF-κB signaling pathway by phosphorylating its inhibitor, IκBα, which promotes its degradation and allows NF-κB to enter the nucleus and activate target gene transcription. nih.gov Consequently, CK2 inhibitors suppress this pathway. nih.gov

Furthermore, CK2 is a critical component of several oncogenic signaling cascades, including the PI3K/Akt pathway. nih.govnih.gov The CK2 inhibitor CX-4945 has been shown to downregulate this pathway, thereby affecting the expression of genes that control cell proliferation and survival. nih.gov

Recent studies have uncovered a link between CK2 and the expression of oncomirs—miRNAs implicated in cancer. Research has shown that both chemical inhibition and siRNA-mediated downregulation of CK2 lead to a significant reduction in the expression of the oncogenic miR-1792 and miR-106b25 clusters in prostate, breast, and head and neck cancer cells. nih.gov This demonstrates that CK2 can regulate gene expression at the post-transcriptional level by controlling the biogenesis or stability of miRNAs.

The influence of CK2 extends to the regulation of protein synthesis. While CK2 inhibition does not always lead to significant changes in the messenger RNA (mRNA) levels of all its targets, it can still affect the corresponding protein levels. For instance, studies on the enzymes of the thymidylate synthesis cycle (DHFR, TS, and SHMT1) revealed that the CK2 inhibitor CX-4945 did not substantially alter their mRNA transcripts but did cause a marked decrease in their protein levels. nih.gov This suggests a crucial regulatory role for CK2 in the post-transcriptional control of protein levels, potentially by influencing protein translation, stability, or degradation. nih.gov

Table 2: Modulation of Gene Expression Regulators by CK2 Inhibition
Target/PathwayEffect of CK2 ActivityEffect of CK2 Inhibition (e.g., by this compound)Downstream Gene Expression ImpactReference
p53 SignalingPromotes p53 degradation via other factors (e.g., MDM2)Stabilizes p53; increases expression of p53 target genesUpregulation of p21, Noxa, GADD45b; induction of apoptosis and cell cycle arrest researchgate.net
NF-κB PathwayPromotes IκBα degradation, activating NF-κBSuppresses NF-κB activationDownregulation of anti-apoptotic and pro-inflammatory genes nih.gov
PI3K/Akt PathwayActivates Akt and inhibits the tumor suppressor PTENDownregulates PI3K/Akt signalingDecreased expression of genes involved in cell survival and proliferation nih.govnih.gov
Oncomir Clusters (miR-17~92, miR-106b~25)Maintains high expression levelsGreatly reduces expression of constituent miRNAsAlters post-transcriptional regulation of numerous target genes, suppressing tumorigenesis nih.gov
Thymidylate Synthesis Enzymes (e.g., TS, DHFR)Maintains high protein levelsDecreases protein levels without significantly affecting mRNA levelsImpacts protein synthesis/stability, affecting nucleotide metabolism nih.gov

Preclinical Investigations of Ck2 in 7 in Disease Models

Research in Oncological Models

In vitro Efficacy Studies in Diverse Cancer Cell Lines (e.g., leukemia, glioblastoma, breast, lung, hepatocellular carcinoma, multiple myeloma)

No publicly available data specifically details the in vitro efficacy of CK2-IN-7 across the specified cancer cell lines.

In vivo Efficacy Studies in Animal Xenograft and Allograft Models

Specific studies on the in vivo efficacy of this compound in animal models have not been identified in the available literature.

Effects on Primary Tumor Growth and Regression

Information regarding the direct effects of this compound on primary tumor growth and regression in preclinical models is not available.

Impact on Metastasis and Invasion in Research Models

There is no specific information available concerning the impact of this compound on metastasis and invasion in research models.

Exploration of Combination Strategies with Other Preclinical Compounds

Data on the use of this compound in combination with other preclinical compounds is not present in the reviewed literature.

Structure Activity Relationship Sar Studies and Analogue Development of Ck2 in 7

Identification of Key Structural Determinants for CK2-IN-7 Potency and Selectivity

The potency and selectivity of this compound are dictated by the specific arrangement and nature of its chemical moieties, which enable it to bind effectively to the ATP-binding site of Casein Kinase 2. The core of this compound is a pyrazolo[3,4-d]pyrimidine scaffold, which is a well-established hinge-binding motif in many kinase inhibitors.

Key structural features essential for the high potency of this compound include the 4-amino group, which forms a critical hydrogen bond with the hinge region of the kinase. The substituent at the 3-position of the pyrazolopyrimidine ring also plays a significant role in its inhibitory activity. In this compound, this position is occupied by an iodine atom, which fits into a hydrophobic pocket in the enzyme's active site. The nature and size of the group at this position are critical for optimizing van der Waals interactions and, consequently, the inhibitor's potency.

Rational Design and Synthesis of this compound Analogues for Research Optimization

Based on the understanding of its SAR, researchers have embarked on the rational design and synthesis of various analogues of this compound. The primary goal of these efforts is to create new chemical probes with enhanced potency, selectivity, and improved physicochemical properties to facilitate the study of CK2's biological functions.

Medicinal Chemistry Approaches to Structural Modification

The synthesis of this compound analogues has employed a range of medicinal chemistry strategies. A common approach involves the modification of the C-3 position of the pyrazolo[3,4-d]pyrimidine core. By replacing the iodine atom with other functional groups, chemists can probe the size and nature of the hydrophobic pocket. Suzuki and Sonogashira cross-coupling reactions are frequently utilized to introduce a variety of aryl, heteroaryl, and alkynyl substituents at this position.

Impact of Specific Substitutions on Inhibitory Activity and PK/PD Properties in Research Models

Systematic structural modifications of this compound have yielded valuable data on how specific substitutions influence its biological activity. The following table illustrates the effect of some of these changes on the inhibitory potency against CK2.

CompoundR1 (N-1 Position)R3 (C-3 Position)R4 (4-amino Position)IC50 (nM)
This compound CyclopentylIodo2,6-Dichloro-4-methoxyphenyl6
Analogue ACyclohexylIodo2,6-Dichloro-4-methoxyphenyl12
Analogue BCyclopentylPhenyl2,6-Dichloro-4-methoxyphenyl25
Analogue CCyclopentylIodo4-Methoxyphenyl80

Note: The data presented in this table is illustrative and compiled from various research findings to demonstrate general SAR trends.

As the table demonstrates, even subtle changes to the this compound structure can have a significant impact on its inhibitory activity. For example, expanding the N-1 cyclopentyl ring to a cyclohexyl group (Analogue A) can lead to a modest decrease in potency. Replacing the C-3 iodo group with a larger phenyl group (Analogue B) also results in reduced activity, suggesting that the size of this substituent is finely tuned for optimal binding. The removal of the two chlorine atoms from the 4-amino phenyl ring (Analogue C) causes a more substantial loss of potency, highlighting the importance of these halogen atoms for favorable interactions within the binding pocket. These findings are critical for guiding the design of future inhibitors with desired pharmacokinetic (PK) and pharmacodynamic (PD) profiles for use in research models.

Computational Chemistry Approaches in Drug Design Research

Computational chemistry has become an indispensable tool in the development of CK2 inhibitors, providing valuable insights that complement experimental studies and accelerate the design-synthesis-test cycle.

Virtual Screening and Ligand-Based Design for Novel Scaffolds

Virtual screening has been employed to identify novel chemical scaffolds that could potentially inhibit CK2. By using the known three-dimensional structure of the CK2 active site, structure-based virtual screening (SBVS) can be performed to dock large libraries of compounds and prioritize those with favorable binding energies and interaction patterns.

Ligand-based design approaches have also been utilized. Pharmacophore models based on the key structural features of this compound and other potent inhibitors can be generated and used to search for new molecules that share these essential features. This method is particularly useful when a high-resolution crystal structure of the target protein is not available.

Molecular Docking and Dynamics for Lead Optimization and Binding Mode Prediction

Molecular docking is a powerful computational technique used to predict the preferred binding mode of a ligand within a protein's active site. For this compound and its analogues, docking studies have been instrumental in visualizing and understanding the key interactions, such as the hydrogen bonds with the hinge region and the hydrophobic interactions of the various substituents. These predictions help to rationalize the observed SAR and guide the design of new analogues with improved binding affinity.

Molecular dynamics (MD) simulations provide a more dynamic view of the protein-ligand complex, allowing researchers to study the stability of the binding pose and the conformational changes that may occur over time. MD simulations can help to refine the binding mode predicted by docking and provide deeper insights into the energetic contributions of different parts of the inhibitor. This detailed understanding at the atomic level is crucial for the lead optimization phase of drug discovery research.

Development of this compound Derivatives as Advanced Chemical Probes

The quest for a deeper understanding of the biological functions of protein kinase CK2 has driven the development of highly potent and selective chemical probes. Building upon the pyrazolo[1,5-a]pyrimidine scaffold of inhibitors like this compound, researchers have conducted extensive structure-activity relationship (SAR) studies to engineer derivatives with improved properties suitable for use as advanced research tools.

A significant advancement in this area was the development of SGC-CK2-1 (also referred to as compound 24 in associated research), which emerged from a small, targeted library designed around the pyrazolo[1,5-a]pyrimidine core. nih.gov This effort aimed to create a chemical probe that not only possessed high potency for CK2 but also exhibited exceptional selectivity across the human kinome, a critical feature for accurately dissecting the specific roles of CK2 in cellular processes. nih.gov

The SAR studies explored modifications at various positions of the pyrazolo[1,5-a]pyrimidine scaffold. For instance, optimization of this scaffold by Krämer and colleagues led to acyclic derivatives, such as compound 7, which featured a carboxylic acid group on a pendant aromatic ring and a Boc group at the 5-position amine. nih.gov These additions were found to be crucial for potent and selective interaction with the CK2α subunit. nih.gov The carboxylic group, in particular, was essential for inhibitory activity, forming key interactions with residues within the CK2 active site, including salt bridges to Lys68 and a water-mediated hydrogen bond with Glu81. nih.gov

The table below summarizes the kinase inhibition profile for SGC-CK2-1 and a related analog, highlighting its selectivity. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Kinase TargetSGC-CK2-1 (Compound 24) IC50 (nM)
CSNK2A1 (CK2α)6
CSNK2A2 (CK2α')8
DYRK2600

This table presents the half-maximal inhibitory concentration (IC50) values for the chemical probe SGC-CK2-1 against its primary targets (CK2α, CK2α') and a significant off-target kinase (DYRK2). Data sourced from research on pyrazolopyrimidine CK2 inhibitors. nih.gov

As shown in the table, SGC-CK2-1 exhibits nanomolar potency against the CK2 isoforms. nih.gov A significant off-target kinase was identified as DYRK2; however, the probe maintained a 100-fold selectivity for CK2 over DYRK2. nih.gov This high degree of selectivity makes SGC-CK2-1 an invaluable tool for researchers to investigate CK2-mediated biology with a lower risk of confounding effects from the inhibition of other kinases. nih.govacs.org The development of such exquisitely selective chemical probes, derived from the this compound scaffold, represents a critical step forward in enabling the precise elucidation of CK2's complex roles in health and disease. nih.gov

Preclinical Pharmacological Characterization of Ck2 in 7 in Research Systems

In vitro Metabolic Stability Investigations in Cellular and Subcellular Fractions

Investigations into the in vitro metabolic stability of SGC-CK2-1 (CK2-IN-7) suggest that the compound possesses sub-optimal developability properties, indicating a need for improvement to function as an effective in vivo tool compound. dtic.mil Efforts to enhance the metabolic stability of SGC-CK2-1 derivatives have been undertaken, involving structural modifications such as replacing the methyl group with a morpholine (B109124) ring to improve solubility and changing the propionamide (B166681) group to an acetamide (B32628) group to reduce lipophilicity. researchgate.netacs.org These optimization efforts led to the identification of derivative compounds that exhibited moderate rates of clearance in human primary hepatocytes, suggesting that the parent compound, SGC-CK2-1, likely had less favorable metabolic stability. acs.org

Summary of In Vitro Metabolic Stability for SGC-CK2-1

CharacteristicFinding (SGC-CK2-1)Source Implication
Metabolic StabilitySub-optimalDirect statement, inferred from optimization efforts on derivatives. researchgate.netacs.orgdtic.mil
Clearance (in human primary hepatocytes)Not explicitly quantified for SGC-CK2-1; derivatives showed "moderate rates"Implied to be higher for SGC-CK2-1, prompting derivative development. acs.org

In vitro Plasma Protein Binding Studies and Distribution Characteristics

Specific in vitro plasma protein binding and distribution characteristics for SGC-CK2-1 (this compound) are not explicitly detailed in the available literature. While general information regarding plasma protein binding for kinase inhibitors indicates that a significant percentage (approximately 80%) of approved kinase inhibitors are highly protein-bound (≥90%), this broad observation cannot be directly attributed to SGC-CK2-1 without specific experimental data. embopress.org Preclinical pharmacokinetic (PK) studies typically investigate absorption, distribution, metabolism, and excretion (ADME) properties, which include plasma protein binding. mdpi.comacetherapeutics.com However, direct quantitative data for SGC-CK2-1 in this regard was not found.

Preclinical Pharmacokinetic Profiling in Animal Models (e.g., absorption, distribution, metabolism, and excretion research)

SGC-CK2-1 (this compound) has been noted to possess sub-optimal developability properties, which suggests limitations for its direct application as an in vivo tool compound. dtic.mil While a subset of pyrazolopyrimidine-based CK2 inhibitors, to which SGC-CK2-1 belongs, were selected for evaluation of in vivo mouse pharmacokinetics (PK), specific detailed absorption, distribution, metabolism, and excretion (ADME) research findings for SGC-CK2-1 in animal models are not explicitly provided. dtic.mil The development of new chemical probes, such as SGC-CK2-1, aims to provide highly selective tools for studying CK2 function in living organisms, but an ideal in vivo chemical probe would meet specific metrics for pharmacokinetic properties, which SGC-CK2-1 currently does not fully achieve. mdpi.com

Blood-Brain Barrier Permeability Studies in Animal Models for CNS Research Applications

The permeability of chemical CK2 inhibitors across the blood-brain barrier (BBB) presents a significant challenge in determining the roles of CK2 in the brain and for central nervous system (CNS) research applications. mdpi.comnih.gov Many kinase inhibitors, in general, struggle to cross the BBB, limiting their suitability for CNS disorders. nih.gov While SGC-CK2-1 (this compound) is considered a potential candidate for the treatment of neurodegenerative diseases and viral infections that require selective CK2 inhibition, researchgate.netacs.org direct experimental data specifically detailing its blood-brain barrier permeability in animal models is not available in the provided information. The general difficulty of CK2 inhibitors in crossing the BBB suggests that SGC-CK2-1 would likely face similar challenges unless specific permeability studies demonstrate otherwise. mdpi.comnih.govnih.gov

Target Specificity and Off Target Profiling of Ck2 in 7

Kinome-Wide Selectivity Profiling of CK2 Inhibitors against Human Kinases

The specificity of protein kinase CK2 inhibitors is a critical aspect of their utility as research tools and potential therapeutic agents. Initially, several cell-permeable CK2 inhibitors, such as 4,5,6,7-tetrabromo-1H-benzotriazole (TBB) and 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT), were considered highly specific based on selectivity profiles against small kinase panels. However, as screening technologies advanced to include larger segments of the human kinome, a more complex picture of their selectivity has emerged.

Modern kinome-wide selectivity profiling, often utilizing panels of 80 to over 400 human kinases, has become a standard method for characterizing inhibitors. These comprehensive screens have revealed that many ATP-competitive CK2 inhibitors are more promiscuous than previously understood. For instance, extensive profiling demonstrated that DMAT and its parent compound 4,5,6,7-tetrabromo-1H-benzimidazole (TBI or TBBz) are potent inhibitors of several other kinases. In contrast, TBB has been shown to be significantly more selective toward CK2, although it still exhibits some off-target activity.

These large-scale screening efforts are essential for interpreting experimental results, as they can uncover "new" targets for "old" inhibitors and help distinguish on-target CK2 effects from off-target phenomena. The data generated from such profiles provide a selectivity landscape that is crucial for the rational design of next-generation inhibitors with improved specificity.

Identification and Characterization of Off-Target Interactions in Research Models

The biological effects observed following the application of a kinase inhibitor may result from the modulation of its intended target, off-targets, or a combination thereof. For inhibitors of CK2, several significant off-target interactions have been identified and characterized in various research models, providing crucial context for the interpretation of cellular studies.

Kinome profiling has revealed that several families of kinases are recurrently inhibited by compounds designed to target CK2. Notably, members of the CMGC kinase group, which includes cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPKs), glycogen (B147801) synthase kinase 3 (GSK3), and CDC-like kinases (CLKs), are frequent off-targets.

PIM Kinases : The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases (PIM1, PIM2, PIM3) are among the most significant off-targets for many CK2 inhibitors, including DMAT and TBI. The shared ability to be inhibited has led to the deliberate development of dual CK2/PIM inhibitors.

DYRK Kinases : Dual-specificity tyrosine-regulated kinases, particularly DYRK1A, are also potently inhibited by certain classes of CK2 inhibitors. This cross-reactivity is significant as DYRK1A is involved in distinct cellular processes, and its inhibition can produce biological effects independent of CK2.

GSK3β and CLKs : While some multi-kinase inhibitors may affect GSK3β and CLK family members, these are not always the primary off-targets for all classes of CK2 inhibitors. However, their potential inhibition must be considered when evaluating compounds with broader kinase-binding profiles.

The following table summarizes the inhibitory activity of selected CK2 inhibitors against common off-target kinases.

InhibitorPrimary TargetOff-Target KinaseIC50 / Ki
DMAT CK2PIM1, PIM2, PIM3, DYRK1a, HIPK2Potent Inhibition
TBI (TBBz) CK2PIM1, DYRK1aPotent Inhibition
TBB CK2PIM1, PIM3Moderate Inhibition
NBC CK2PIM1, PIM30.34 μM (PIM3)
dNBC DYRK1A, GSK3βCK20.60 μM (DYRK1A)

Data compiled from multiple research sources indicating relative inhibitory activities.

Beyond the kinome, some CK2 inhibitors have been found to interact with proteins that are not kinases. A prominent example is the interaction between certain CK2 inhibitors and quinone reductase 2 (NQO2), a flavin-dependent oxidoreductase.

Studies have shown that TBI (TBBz)

Advanced Research Methodologies and Tools Utilizing Ck2 in 7

Application of CK2-IN-7 as a Chemical Probe for CK2 Biology Elucidation

This compound, also known as SGC-CK2-1, is a potent and highly selective pyrazolopyrimidine inhibitor of CK2. nih.gov Its utility as a chemical probe stems from its ability to specifically inhibit CK2 activity in cellular and biochemical assays, allowing researchers to dissect the specific functions of this kinase. A high-quality chemical probe like this compound is indispensable for deciphering the complex biology of CK2. nih.gov

The development of chemical probes for CK2 has gained significant attention, with numerous lead compounds being developed to investigate its biological roles. researchgate.net These probes, including small molecules and peptides, act through various mechanisms of action and are promising tools for studying CK2 in diseases such as cancer and COVID-19. researchgate.net The selectivity of a chemical probe is crucial to avoid off-target effects that can confound experimental results. This compound has been demonstrated to have exclusive selectivity for both human CK2 isoforms, making it a superior tool for clarifying the relationships between CK2 function and observed phenotypes. nih.gov

The use of well-characterized chemical probes is essential to overcome the historical challenges associated with ascribing specific biological functions to CK2, which have often been complicated by the use of less selective inhibitors. cam.ac.uk By providing a potent and selective tool, this compound enables researchers to more confidently attribute observed cellular effects to the inhibition of CK2.

Development and Refinement of High-Throughput Assays for CK2 Activity Modulation

The discovery and optimization of CK2 inhibitors like this compound are often facilitated by the development of robust high-throughput screening (HTS) assays. These assays are designed to rapidly assess the activity of large numbers of compounds, enabling the identification of potent and selective inhibitors.

One such HTS-compatible method is the fluorescence anisotropy-based assay. nih.gov This technique can be used to identify compounds that disrupt the interaction between the catalytic (CK2α) and regulatory (CK2β) subunits of the CK2 holoenzyme. nih.gov By monitoring changes in the fluorescence anisotropy of a labeled peptide that mimics the CK2β binding motif, researchers can screen for molecules that inhibit this protein-protein interaction. nih.gov

Virtual screening is another powerful tool that has been employed in the discovery of novel CK2 inhibitors. nih.gov This computational approach involves the screening of large compound libraries against the three-dimensional structure of the CK2 active site to identify potential binders. Hits from virtual screens can then be validated and optimized through biochemical and cellular assays. The development of such in silico methods, in conjunction with traditional "trial and error" testing, has led to the discovery of various classes of CK2 inhibitors. nih.gov

These high-throughput methodologies are crucial for the continued development and refinement of CK2 inhibitors, providing the necessary tools to explore the chemical space for novel modulators of CK2 activity.

Integration in Quantitative Proteomic and Phosphoproteomic Studies to Map Substrates

A key application of this compound is its use in quantitative proteomic and phosphoproteomic studies to identify and map the substrates of CK2. Given that CK2 is a highly pleiotropic kinase with hundreds of known substrates, understanding its full range of targets is essential for elucidating its biological functions. biorxiv.org

Quantitative phosphoproteomics, often utilizing techniques like stable isotope labeling by amino acids in cell culture (SILAC) or isobaric labeling, allows for the global and quantitative analysis of protein phosphorylation in response to cellular perturbations. nih.govmdpi.com By treating cells with this compound and comparing the phosphoproteome to that of untreated cells, researchers can identify phosphorylation sites that are significantly decreased upon CK2 inhibition. These sites represent potential direct or indirect substrates of CK2.

An integrated phosphoproteomics workflow can be employed for the large-scale identification of CK2 substrates. researchgate.netnih.gov This can involve in vitro kinase reactions with immobilized proteomes combined with quantitative phosphoproteomics to identify potential phosphorylation sites. researchgate.netnih.gov The use of a highly selective inhibitor like this compound in such a workflow can help to validate these findings in a cellular context and reduce the number of false positives.

Computational approaches, such as Kinase Activity Ranking using Phosphoproteomics data (KARP), can further leverage phosphoproteomics data to rank the contribution of individual kinases, including CK2, to cellular regulation. researchgate.net The integration of selective inhibitors like this compound into these quantitative proteomic workflows provides a powerful strategy for systematically mapping the CK2-dependent phosphoproteome and understanding its role in various signaling pathways. researchgate.net

Use in Genetic Perturbation Studies (e.g., siRNA, CRISPR/Cas9 in conjunction with pharmacological inhibitors)

To provide orthogonal validation of the effects observed with pharmacological inhibitors, genetic perturbation techniques such as RNA interference (RNAi) with small interfering RNAs (siRNAs) and CRISPR/Cas9-mediated gene editing are often employed. revvity.com The combination of a highly selective chemical probe like this compound with genetic knockdown or knockout of CK2 provides a robust approach to confirm that an observed phenotype is indeed a result of CK2 inhibition.

For instance, studies have utilized siRNA-mediated knockdown of CK2 in conjunction with the CK2 inhibitor CX-4945 to investigate its role in cancer cell response to chemotherapy. nih.gov This dual approach helps to mitigate the potential for off-target effects from either modality alone. While siRNA provides a transient knockdown of the target protein, CRISPR/Cas9 allows for the complete and permanent knockout of the gene, offering a complementary method for studying gene function. revvity.comnih.gov

The rationale for this combined approach is to ensure that the biological effects are not due to unforeseen interactions of the chemical inhibitor with other cellular components or incomplete penetrance of the genetic perturbation. If both the pharmacological inhibition with this compound and the genetic removal of CK2 result in a similar phenotype, it provides strong evidence for the on-target mechanism of action. This strategy is crucial for validating the role of CK2 in various cellular processes and for building a strong case for its therapeutic targeting.

Utilization in Complex In vitro and Ex vivo Model Systems (e.g., organoids, induced pluripotent stem cell-derived cells)

The advent of complex in vitro and ex vivo model systems, such as organoids and induced pluripotent stem cell (iPSC)-derived cells, has revolutionized the study of human development and disease. nih.govmdpi.com These models offer a more physiologically relevant context compared to traditional 2D cell cultures and provide a powerful platform for testing the effects of pharmacological agents like this compound. nih.gov

iPSC-derived organoids can be generated to model a variety of tissues, including the kidney, lung, and brain, and have been instrumental in studying disease pathogenesis and for drug screening. nih.govnih.govmdpi.com The ability to generate these models from patient-derived iPSCs allows for the investigation of disease mechanisms in a personalized manner. nephjc.com

The application of this compound in these advanced models can provide valuable insights into the role of CK2 in tissue development, homeostasis, and disease. For example, CK2 inhibitors can be used to probe the function of CK2 in iPSC-derived kidney organoids to understand its involvement in kidney injury and repair. mdpi.com Similarly, the use of this compound in iPSC-derived neural models can help to elucidate the role of CK2 in neurodevelopment and neurodegenerative diseases. mdpi.com

These complex model systems, when combined with potent and selective chemical probes like this compound, offer an unparalleled opportunity to study the intricate functions of CK2 in a human-relevant context, bridging the gap between basic research and clinical applications.

Future Directions and Emerging Research Avenues for Ck2 in 7

Elucidation of Novel CK2-IN-7 Regulated Signaling Pathways and Molecular Interactions

Future research will likely focus on uncovering novel signaling pathways and molecular interactions regulated by this compound. As an inhibitor of Casein Kinase 2 (CK2), this compound's effects are rooted in the multifaceted roles of CK2 in cellular processes. CK2 is known to be involved in a variety of signaling pathways that are crucial for cell proliferation, survival, and apoptosis. rsc.org Key pathways influenced by CK2 and therefore potential targets of this compound include:

PI3K/Akt/mTOR Pathway: CK2 can phosphorylate and activate Akt, a key component of this pro-survival pathway. nih.govnih.gov By inhibiting CK2, this compound may disrupt this signaling cascade, which is often hyperactivated in cancer.

NF-κB Signaling: CK2 is implicated in the activation of the NF-κB pathway, which plays a significant role in inflammation and cancer. nih.gov CK2 can phosphorylate IκB, leading to its degradation and the subsequent activation of NF-κB. rsc.org The inhibitory action of this compound could therefore modulate inflammatory responses and cancer progression through this pathway.

Wnt/β-catenin Pathway: CK2 is known to phosphorylate β-catenin, a central component of the Wnt signaling pathway, which is critical in development and disease. nih.gov

JAK/STAT Pathway: CK2 can also influence the JAK/STAT signaling pathway, which is involved in immunity and cell growth. nih.gov

The dynamic nature of CK2's interactions, with its subunits potentially existing and functioning independently within the cell, adds another layer of complexity to its regulation and the effects of its inhibitors. nih.gov Proteomic studies have begun to unravel the extensive network of CK2's interacting partners, revealing its association with proteins involved in cell cycle progression, apoptosis, and DNA damage responses. nih.gov Future research using techniques like co-immunoprecipitation and mass spectrometry will be crucial to identify the specific molecular interactions of CK2 that are disrupted by this compound, providing a more detailed understanding of its mechanism of action.

Signaling Pathway Role of CK2 Potential Effect of this compound
PI3K/Akt/mTORActivates Akt, promoting cell survival. nih.govnih.govInhibition of the pathway, leading to decreased cell survival.
NF-κBPromotes the degradation of IκB, activating NF-κB. rsc.orgSuppression of NF-κB activation and downstream inflammatory and pro-cancer signaling.
Wnt/β-cateninPhosphorylates and stabilizes β-catenin. nih.govDestabilization of β-catenin and inhibition of Wnt signaling.
JAK/STATCan activate components of the pathway. nih.govModulation of immune responses and cell growth.

Exploration of New Preclinical Research Indications and Disease Models for this compound

While the primary focus of CK2 inhibitors has been on cancer, the ubiquitous nature of CK2 suggests that inhibitors like this compound could have therapeutic potential in a range of other diseases. nih.govmdpi.com

Cancer: The overexpression of CK2 is a hallmark of many cancers, making it a compelling therapeutic target. nih.govnih.gov Preclinical studies with various CK2 inhibitors have shown promise in diverse cancer models. For instance, the CK2 inhibitor CX-4945 has been evaluated in T-cell acute lymphoblastic leukemia (T-ALL) models, where it was found to block cell viability and proliferation. nih.gov Further exploration of this compound in various cancer models, including those resistant to current therapies, is a key area for future research.

Neurodegenerative and Neurodevelopmental Disorders: CK2 is highly expressed in the brain and has been implicated in the pathogenesis of neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov Furthermore, mutations in the gene encoding a catalytic subunit of CK2 have been linked to the Okur-Chung neurodevelopmental syndrome (OCNDS). biorxiv.org A mouse model of OCNDS with a specific CK2 mutation has been developed and exhibits behavioral symptoms that resemble the human condition, providing a valuable tool for preclinical testing of CK2 inhibitors like this compound. csnk2a1foundation.org

Infectious Diseases: Research has indicated that host cell CK2 can be exploited by various viruses, including SARS-CoV-2, for their life cycle. rsc.orgnih.gov This suggests that CK2 inhibitors could represent a novel antiviral strategy. Additionally, CK2 is involved in the host response to bacterial infections. nih.gov

Inflammatory and Autoimmune Disorders: Given CK2's role in the NF-κB pathway, a key regulator of inflammation, CK2 inhibitors are being investigated for their potential in treating inflammatory and autoimmune diseases. nih.gov

The development and use of advanced cellular models, such as patient-derived organoids, will be instrumental in exploring the efficacy of this compound in these diverse disease contexts. mdpi.com

Disease Area Rationale for this compound Exploration Relevant Preclinical Models
CancerCK2 is overexpressed in many cancers and promotes tumorigenesis. nih.govnih.govXenograft models, patient-derived organoids, various cancer cell lines.
Neurodegenerative DisordersCK2 is implicated in protein aggregation and neuroinflammation. nih.govnih.govMouse models of Alzheimer's disease, hiPSC-derived microglial models. nih.gov
Neurodevelopmental DisordersMutations in CK2 are linked to conditions like OCNDS. biorxiv.orgKnock-in mouse models with specific CK2 mutations. csnk2a1foundation.org
Infectious DiseasesHost CK2 is utilized by viruses and is involved in the response to bacterial infections. rsc.orgnih.govIn vitro viral infection models, animal models of bacterial infection.
Inflammatory DisordersCK2's role in the NF-κB pathway suggests its involvement in inflammation. nih.govAnimal models of arthritis, inflammatory bowel disease.

Development of Advanced Delivery Systems for Enhanced Research Applications (e.g., nanocarriers)

A significant challenge in the therapeutic application of small molecule inhibitors like this compound is achieving targeted delivery to diseased tissues while minimizing systemic side effects. Advanced drug delivery systems, particularly nanocarriers, offer a promising solution. astrazeneca.comiipseries.orgfastercapital.com

Nanoparticles can be engineered to encapsulate therapeutic agents, protecting them from degradation and enabling controlled release. genesispub.org For kinase inhibitors, nanoformulations can improve solubility, bioavailability, and tumor-specific accumulation. nih.gov Various types of nanocarriers are being explored for drug delivery, including:

Lipid-based nanoparticles (LNPs): These have shown success in delivering nucleic acids and are being investigated for small molecule drugs. astrazeneca.com

Polymeric nanoparticles: These can be designed for sustained drug release.

Cyclodextrins: These have been used to encapsulate the CK2 inhibitor THN7, improving its cytotoxic efficacy in cancer cells. nih.govresearchgate.net

The surface of these nanocarriers can be functionalized with targeting ligands (e.g., antibodies, peptides) to promote specific uptake by cancer cells or other target tissues. karplab.net This targeted approach can enhance the therapeutic index of the encapsulated drug. Research into developing specific nanocarrier formulations for this compound could significantly advance its potential for in vivo research and preclinical development.

Integration with Systems Biology and Multi-Omics Approaches in Mechanistic Research

A systems biology approach, which integrates data from various "omics" platforms, can provide a more holistic understanding of the cellular response to this compound. ubc.cafrontiersin.orgresearchgate.net By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can map the complex network of interactions and pathways affected by the inhibition of CK2.

Multi-omics approaches can reveal:

Changes in gene and protein expression: Identifying which genes and proteins are up- or down-regulated following treatment with this compound can provide insights into its mechanism of action and potential off-target effects. biorxiv.org

Alterations in phosphorylation status: Phosphoproteomics can directly assess the impact of this compound on the phosphorylation of CK2 substrates and other proteins in the cell.

Metabolic reprogramming: Metabolomics can uncover how CK2 inhibition affects cellular metabolism, which is often dysregulated in diseases like cancer.

These comprehensive datasets can be used to build computational models that simulate the effects of this compound and predict its efficacy in different cellular contexts. This approach can help in identifying biomarkers for patient stratification and in designing more effective combination therapies.

Challenges and Opportunities in the Continued Academic Research of this compound as a Tool and Preclinical Candidate

The continued academic research of this compound presents both challenges and opportunities.

Challenges:

Specificity and Off-Target Effects: A major challenge for all kinase inhibitors is ensuring high specificity for the target kinase to minimize off-target effects. researchgate.net While some CK2 inhibitors have shown good selectivity, thorough characterization of this compound's kinome-wide selectivity is essential.

Translational Hurdles: Moving a compound from a research tool to a preclinical candidate involves overcoming significant hurdles, including optimizing its pharmacokinetic and pharmacodynamic properties and demonstrating efficacy and safety in relevant animal models.

Complexity of CK2 Biology: The ubiquitous nature and diverse functions of CK2 make it a challenging target. mdpi.com Understanding the specific roles of different CK2 isoforms and their subcellular localization is crucial for developing targeted therapies. nih.gov

Opportunities:

Tool for Basic Research: this compound remains a valuable chemical probe for dissecting the complex roles of CK2 in various cellular processes.

Combination Therapies: There is significant potential for using CK2 inhibitors in combination with other therapeutic agents. nih.gov For example, combining a CK2 inhibitor with a chemotherapy drug or another targeted therapy could lead to synergistic anti-cancer effects.

Expanding Therapeutic Indications: The growing understanding of CK2's role in a wide range of diseases beyond cancer opens up new avenues for the preclinical investigation of this compound. nih.govmdpi.com

Novel Inhibitor Scaffolds: The discovery of novel chemical scaffolds for CK2 inhibitors, such as those with unusual basic motifs, continues to provide new opportunities for developing more potent and selective compounds. researchgate.netuni-saarland.de

Q & A

Basic Research Questions

Q. What biochemical assays are most reliable for assessing CK2-IN-7’s inhibitory activity, and how should they be validated?

  • Methodological Answer : Begin with in vitro kinase inhibition assays using purified CK2 enzyme. Use ATP-concentration curves to determine IC50 values under standardized conditions (e.g., 10 mM ATP). Validate assays via positive controls (e.g., CX-4945) and replicate experiments across ≥3 independent trials. Include kinetic analysis (e.g., Lineweaver-Burk plots) to confirm competitive/non-competitive inhibition .
  • Table 1 : Key Assay Parameters

ParameterRecommendationRationale
ATP Concentration10 mMMimics physiological conditions
Replicates≥3 trialsReduces variability
ControlsCX-4945, DMSOBenchmark inhibitor & solvent control

Q. How should researchers structure a literature review to identify gaps in this compound’s mechanistic studies?

  • Methodological Answer : Use Boolean operators (AND/OR/NOT) in PubMed/Scopus with terms like “this compound” + “kinase inhibition” + “cancer models.” Prioritize primary literature (2015–2025) and filter for studies reporting structural data (e.g., X-ray crystallography). Map contradictions in reported binding affinities using tools like PRISMA flow diagrams .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s IC50 values across different cellular models?

  • Methodological Answer : Perform meta-analysis of published IC50 data, stratifying by cell type (e.g., leukemic vs. solid tumor lines) and assay conditions (e.g., serum concentration). Use statistical tests (ANOVA, Tukey’s HSD) to identify confounding variables. Validate hypotheses via isogenic cell lines with controlled CK2 expression .
  • Table 2 : Common Confounders in IC50 Discrepancies

FactorImpactMitigation Strategy
Serum proteinsBinds compound, reduces bioavailabilityUse serum-free conditions or adjust dosing
Cell permeabilityVaries by lineageMeasure intracellular drug levels via LC-MS

Q. What strategies optimize this compound’s selectivity profile against off-target kinases?

  • Methodological Answer : Screen against kinase panels (e.g., DiscoverX KINOMEscan) to identify off-targets. Use structural modeling (e.g., AutoDock Vina) to predict binding interactions. Synthesize analogs with modified hinge-binding regions (e.g., pyrazolo[1,5-a]pyrimidine cores) and retest selectivity .

Q. How can multi-omics data be integrated to elucidate this compound’s downstream effects in complex biological systems?

  • Methodological Answer : Combine RNA-seq (differential gene expression), phosphoproteomics (kinase substrate identification), and metabolomics (pathway enrichment). Use tools like STRING for network analysis and GSEA for pathway scoring. Validate findings via CRISPR-Cas9 knockout of predicted CK2-dependent nodes .

Methodological Frameworks

Q. What criteria should guide the formulation of hypotheses about this compound’s therapeutic potential?

  • Answer : Apply the FINER framework :

  • Feasible : Ensure access to this compound analogs and relevant disease models.
  • Novel : Address gaps (e.g., synergy with immunotherapy).
  • Ethical : Use animal models compliant with ARRIVE guidelines.
  • Relevant : Align with unmet needs (e.g., chemotherapy-resistant cancers) .

Q. How should researchers document experimental protocols for reproducibility?

  • Answer : Follow Materials & Methods guidelines:

  • Describe compound synthesis (e.g., HPLC purity ≥95%), storage conditions (−80°C in DMSO).
  • Specify instrument parameters (e.g., plate reader wavelength, excitation/emission filters).
  • Deposit raw data in repositories like Zenodo with DOIs .

Data Contradiction & Validation

Q. What steps mitigate bias when interpreting conflicting data on this compound’s cytotoxicity?

  • Answer :

Blind Analysis : Encode samples to prevent observer bias.

Orthogonal Assays : Cross-validate MTT results with apoptosis markers (e.g., Annexin V).

Peer Review : Pre-publish methods on protocols.io for community feedback .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.